![molecular formula C21H24N2O5S B2913449 Ethyl 4-(4-(piperidin-1-ylsulfonyl)benzamido)benzoate CAS No. 313537-99-4](/img/structure/B2913449.png)
Ethyl 4-(4-(piperidin-1-ylsulfonyl)benzamido)benzoate
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Overview
Description
Ethyl 4-(4-(piperidin-1-ylsulfonyl)benzamido)benzoate is a chemical compound. It’s a derivative of piperidone, which are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
Piperidones were generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day . Various catalysts were employed in these reactions .Chemical Reactions Analysis
The chemical reactions involving piperidone derivatives have been studied extensively . They have been synthesized in order to study their biological activity .Scientific Research Applications
Anticancer Activity
Ethyl 4-(4-(piperidin-1-ylsulfonyl)benzamido)benzoate exhibits promising anticancer properties. Researchers have investigated its effects on human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines. A molecular docking study revealed that this compound interacts favorably with the active sites of dihydrofolate reductase (DHFR), a crucial enzyme involved in cancer cell proliferation . Further studies are needed to explore its potential as a targeted therapy.
Antibacterial and Antifungal Agents
Several synthesized derivatives of this compound have demonstrated significant antibacterial and antifungal activity. These findings suggest its potential as an antimicrobial agent. Researchers have observed activity against both Gram-positive and Gram-negative bacteria, making it a versatile candidate for combating infections .
Antioxidant Properties
While not directly studied for antioxidant activity, the piperidine moiety in the compound structure may contribute to its antioxidant potential. Piperidine-based compounds, including natural alkaloids like piperine, exhibit powerful antioxidant effects by scavenging free radicals . Further investigations could elucidate its specific antioxidant mechanisms.
Hypoglycemic Effects
Although not extensively explored, certain sulfonamide derivatives, including those containing acetamide fragments, have shown hypoglycemic properties. Ethyl 4-(4-(piperidin-1-ylsulfonyl)benzamido)benzoate might influence glucose metabolism, making it relevant for diabetes research .
Anti-Inflammatory Potential
The acetamide functional group in the compound structure is associated with anti-inflammatory activity. While direct evidence for this compound is lacking, similar acetamides have demonstrated anti-inflammatory effects. Researchers could investigate its impact on inflammatory pathways .
Platelet Aggregation Inhibition
Acetamides have been studied for their ability to inhibit platelet aggregation. Although not specifically tested for this compound, its acetamide linkage suggests potential antiplatelet effects. Investigating its impact on clotting mechanisms could provide valuable insights .
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have been associated with various biological activities .
Mode of Action
Piperidine derivatives have been associated with various modes of action depending on their specific structures and targets . For instance, some piperidine derivatives have been designed as inhibitors for specific kinases .
Biochemical Pathways
For example, some piperidine derivatives have been reported to activate hypoxia-inducible factor 1 (HIF-1) pathways .
Pharmacokinetics
Piperidine derivatives are known to be important synthetic medicinal blocks for drug construction, suggesting they may have favorable pharmacokinetic properties .
Result of Action
Piperidine derivatives have been associated with various biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Action Environment
It’s known that the biological activity of piperidine derivatives can be influenced by various factors, including the specific conditions of the biological environment .
properties
IUPAC Name |
ethyl 4-[(4-piperidin-1-ylsulfonylbenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-2-28-21(25)17-6-10-18(11-7-17)22-20(24)16-8-12-19(13-9-16)29(26,27)23-14-4-3-5-15-23/h6-13H,2-5,14-15H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGXYWSQJBOAEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-(piperidin-1-ylsulfonyl)benzamido)benzoate |
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